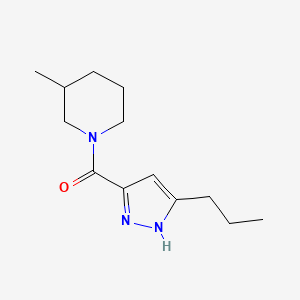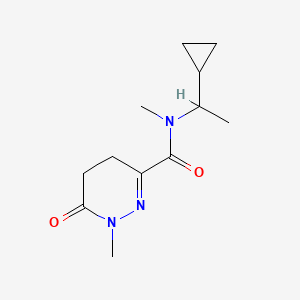
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have gained significant attention in recent years due to their potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide inhibits the activity of JAK enzymes by binding to their active sites and preventing the phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to the suppression of the immune response and the reduction of inflammation, which are the hallmarks of many autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have significant biochemical and physiological effects on the immune system and the inflammatory response. The drug has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. This leads to a shift in the balance of cytokines towards an anti-inflammatory state, which is beneficial in the treatment of many inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in inflammation and immune response. The drug is highly specific for JAK enzymes and has minimal off-target effects, which makes it a valuable tool for studying the specific functions of JAK enzymes in various cellular processes. However, the drug has some limitations, including its relatively short half-life and its potential toxicity at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has significant potential for further research and development in various therapeutic areas, including autoimmune disorders, cancer, and inflammatory diseases. Some potential future directions for research include the development of more potent and selective JAK inhibitors, the identification of new targets for JAK inhibitors, and the investigation of the long-term effects of JAK inhibition on the immune system and other physiological processes. Additionally, the use of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide in combination with other drugs or therapies may provide additional benefits in the treatment of various diseases.
Métodos De Síntesis
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylethylamine with 2,3-dichloropyridazine, followed by a series of chemical transformations, including oxidation, reduction, and condensation reactions. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, transplant rejection, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune response.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGLZCAJZAZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


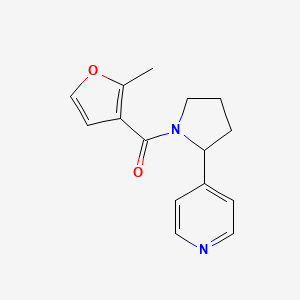
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

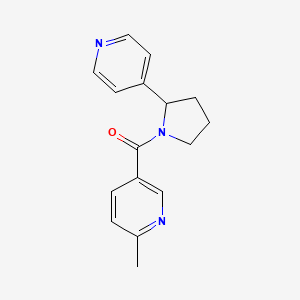
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
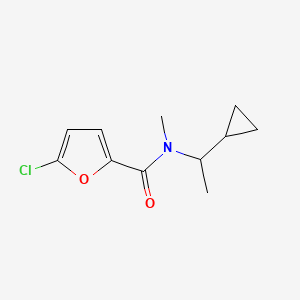
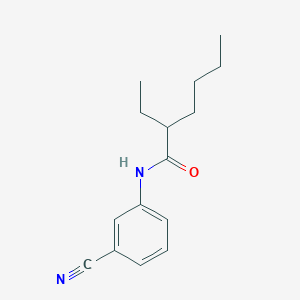
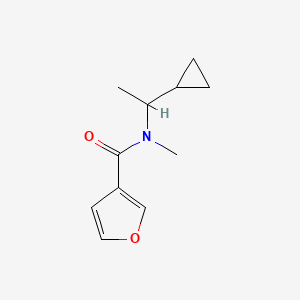
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

